molecular formula C17H13N3OS B12142719 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12142719
M. Wt: 307.4 g/mol
InChI Key: BBYVWKFCWKTBCY-UHFFFAOYSA-N
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Description

6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyrrole, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context[7][7].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and pyrrole-containing heterocycles. Examples include:

Uniqueness

What sets 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

6-methyl-5-phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H13N3OS/c1-12-14(13-7-3-2-4-8-13)15-16(22-12)18-11-20(17(15)21)19-9-5-6-10-19/h2-11H,1H3

InChI Key

BBYVWKFCWKTBCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)N3C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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